1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride
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Overview
Description
1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acrolein, followed by cyclization and reduction steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but different functional groups.
4-hydroxy-2-quinolones: These compounds have hydroxyl groups and exhibit different biological activities.
Quinolines and isoquinolines: These compounds share the quinoline scaffold but differ in their substitution patterns and biological activities.
Uniqueness
1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;;/h4-5,7H,2-3,6,11H2,1H3;2*1H |
InChI Key |
VWGBUWCGTKKVQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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